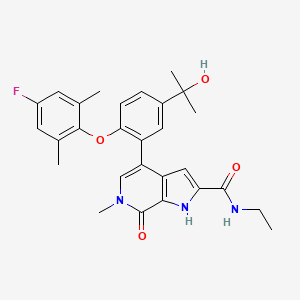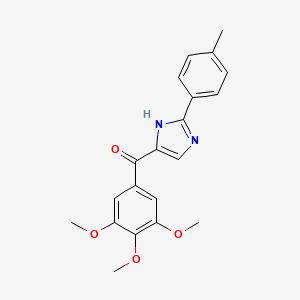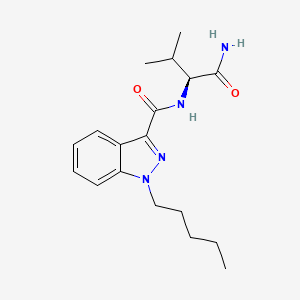
ACT-462206
Overview
Description
ACT-462206 is a dual orexin receptor antagonist that has been investigated for its potential use in treating insomnia. It works by inhibiting the stimulating effects of orexin peptides at both orexin 1 and orexin 2 receptors, which play a crucial role in regulating wakefulness .
Mechanism of Action
Target of Action
ACT-462206 is a dual orexin receptor antagonist . Its primary targets are the Orexin 1 and Orexin 2 receptors . These receptors are widely expressed in various regions of the brain and play a crucial role in maintaining wakefulness .
Mode of Action
This compound inhibits the stimulating effects of the orexin peptides at both the Orexin 1 and 2 receptors . It binds to these receptors with IC50s of 60nM for Orexin 1 and 11nM for Orexin 2 . This interaction results in decreased wakefulness and increased non-rapid eye movement (non-REM) and REM sleep .
Biochemical Pathways
The orexin system, which includes Orexin 1 and Orexin 2 receptors, is involved in the regulation of sleep and wakefulness . By antagonizing these receptors, this compound affects the orexin system and thereby influences sleep patterns .
Pharmacokinetics
This compound is orally active and exhibits brain penetration properties . In humans, the sedative effects of this compound begin 45 minutes after oral administration and dissipate within 8 hours . Elevated plasma concentrations of this compound are sustained for over 24–36 hours after administration .
Result of Action
This compound produces dose-dependent sedative effects and is generally well tolerated . It decreases wakefulness and increases non-REM and REM sleep while maintaining natural sleep architectures . It also shows anxiolytic-like properties in rodents without affecting cognition and motor function .
Biochemical Analysis
Biochemical Properties
ACT-462206 inhibits the stimulating effects of the orexin peptides at both the orexin 1 and 2 receptors . It has IC50 values of 60 nM for Orexin 1 and 11 nM for Orexin 2 . This suggests that this compound has a high affinity for these receptors and can effectively block their activity.
Cellular Effects
This compound decreases wakefulness and increases non-rapid eye movement (non-REM) and REM sleep while maintaining natural sleep architectures in rat and dog electroencephalography/electromyography (EEG/EMG) experiments . This indicates that this compound can influence cell function by modulating the activity of orexin receptors, which play a crucial role in sleep/wake regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to orexin receptors, thereby inhibiting the stimulating effects of the orexin peptides This results in decreased wakefulness and increased sleep
Temporal Effects in Laboratory Settings
In humans, the sedative effects of this compound began 45 minutes after oral administration, and dissipated within 8 hours . Elevated plasma concentrations of this compound are sustained for over 24–36 hours after administration , suggesting that the compound has a long half-life in the body.
Dosage Effects in Animal Models
The effects of this compound in animal models have been shown to be dose-dependent
Preparation Methods
The synthesis of ACT-462206 involves a multi-step reaction process. The key steps include:
- Reaction with triethylamine and chloroformic acid ethyl ester in dichloromethane at 20°C for 1 hour.
- Treatment with hydrogen chloride in 1,4-dioxane at 20°C for 1 hour.
- Final reaction with N-ethyl-N,N-diisopropylamine in acetonitrile at 20°C for 15 hours .
Chemical Reactions Analysis
ACT-462206 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.
Reduction: Similar to oxidation, reduction reactions can occur but are not extensively detailed.
Substitution: The compound can undergo substitution reactions, particularly involving its sulfonamide and pyrrolidinecarboxamide groups.
Scientific Research Applications
Chemistry: Used as a research tool to study orexin receptors and their role in sleep regulation.
Biology: Investigated for its effects on sleep patterns and wakefulness in animal models.
Medicine: Explored as a potential treatment for insomnia and other sleep disorders. .
Industry: Utilized in the development of new therapeutic agents targeting orexin receptors.
Comparison with Similar Compounds
ACT-462206 is unique compared to other dual orexin receptor antagonists due to its specific binding affinities and pharmacokinetic profile. Similar compounds include:
Almorexant: Another dual orexin receptor antagonist investigated for insomnia treatment.
SB-649868: A compound with similar orexin receptor antagonistic properties.
Suvorexant: An approved medication for insomnia that also targets orexin receptors.
This compound stands out due to its favorable pharmacodynamic profile and its ability to maintain natural sleep architectures without significantly affecting cognition and motor function .
Properties
IUPAC Name |
(2S)-N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-11-15(2)13-16(12-14)21-20(23)19-5-4-10-22(19)27(24,25)18-8-6-17(26-3)7-9-18/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,21,23)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPQGZOBHSVTAQ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)[C@@H]2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361321-96-1 | |
| Record name | ACT-462206 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361321961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACT-462206 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ONO62P28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)
![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)





![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)


![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)
